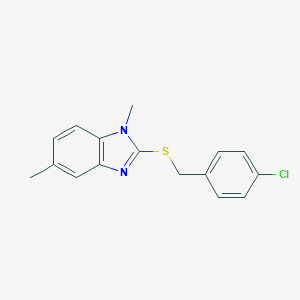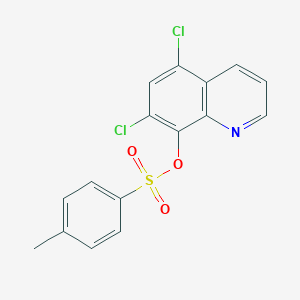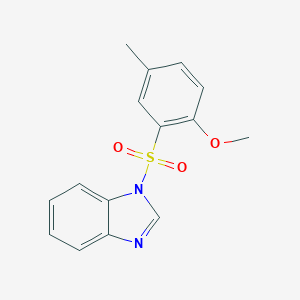
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide involves the inhibition of certain enzymes that are involved in cell proliferation and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain tyrosine kinases that are involved in cell signaling pathways. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is its potential applications in the field of medicine. It has been found to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for drug development. However, one of the major limitations is its toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide. One of the major directions is to study its potential applications in drug development. It can be used as a lead compound for the development of new anticancer and antimicrobial drugs. Additionally, further studies can be conducted to investigate its mechanism of action and its potential applications in other fields such as agriculture and environmental remediation.
Conclusion:
In conclusion, 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new drugs based on this compound.
Synthesis Methods
The synthesis of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been reported using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl chloride with 1,5-dimethyl-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as DMF or DMSO at a temperature of 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide.
Scientific Research Applications
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the major applications is in the field of medicine, where it has been found to exhibit anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been found to exhibit antimicrobial activity against various bacterial strains.
properties
Molecular Formula |
C16H15ClN2S |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-11-3-8-15-14(9-11)18-16(19(15)2)20-10-12-4-6-13(17)7-5-12/h3-9H,10H2,1-2H3 |
InChI Key |
UVSZHTGQOBNQHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)



![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)